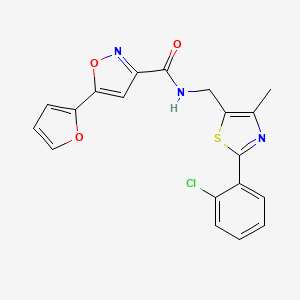

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide

Description

This compound is a heterocyclic carboxamide featuring a thiazole core substituted with a 2-chlorophenyl group and a methyl group at positions 2 and 4, respectively. The isoxazole ring is functionalized with a furan-2-yl group at position 5 and linked via a carboxamide bridge to the thiazolylmethyl moiety.

Properties

IUPAC Name |

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN3O3S/c1-11-17(27-19(22-11)12-5-2-3-6-13(12)20)10-21-18(24)14-9-16(26-23-14)15-7-4-8-25-15/h2-9H,10H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHFXIVPIDDYNEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C3=NOC(=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's structural characteristics, synthesis, and biological effects, particularly focusing on its anticancer and anti-inflammatory properties.

Structural Characteristics

The compound features a unique combination of functional groups, including:

- Thiazole ring : Enhances the compound's lipophilicity and membrane permeability.

- Chlorophenyl group : Contributes to the overall stability and reactivity.

- Isoxazole ring : Known for its diverse biological activities, particularly in medicinal chemistry.

Molecular Formula

The molecular formula for this compound is .

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 367.85 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of Thiazole Derivative : The thiazole ring is synthesized through cyclization reactions involving appropriate precursors.

- Isoxazole Ring Formation : The isoxazole moiety is constructed using condensation reactions.

- Final Coupling : The final product is obtained through coupling reactions involving the thiazole and isoxazole intermediates.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Studies

- MCF7 Cell Line : The compound demonstrated an IC50 value of 22.47 µM, indicating substantial growth inhibition in breast cancer cells.

- HCT116 Cell Line : In colon cancer models, the compound showed an IC50 value of 16.0 µM, highlighting its potential for treating colorectal cancer.

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. Its mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

Research Findings

Studies have reported that derivatives similar to this compound can significantly reduce levels of TNF-alpha and IL-6 in vitro, suggesting a potential role in managing inflammatory diseases.

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : Interaction with various receptors could alter signaling pathways critical for tumor growth and inflammation.

Binding Affinities

Research has suggested that this compound has notable binding affinities for targets such as:

| Target Enzyme | Binding Affinity (Ki) |

|---|---|

| Aurora-A Kinase | 25 nM |

| CDK2 | 30 nM |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Isoxazole-Thiazole Hybrid Scaffolds

a. N-BENZHYDRYL-3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE ()

- Key Differences :

- The amide nitrogen is substituted with a diphenylmethyl (benzhydryl) group instead of a thiazolylmethyl group.

- Lacks the furan-2-yl substituent on the isoxazole ring.

- Absence of the furan moiety may alter electronic interactions with biological targets.

b. N-(5-Chloro-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide ()

- Key Differences :

- The amide nitrogen is linked to a 5-chloro-2-methylphenyl group instead of a thiazolylmethyl group.

- Contains a methyl-substituted isoxazole without a furan ring.

- Implications :

Compounds with Furan-Thiazole Motifs

a. N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-5-methylisoxazole-4-carboxamide ()

- Key Differences :

- Replaces the thiazole ring with a thiophene-furan hybrid side chain.

- Features a hydroxyethyl linker instead of a chlorophenyl-substituted thiazole.

Data Tables: Structural and Molecular Comparisons

Table 1. Structural Features of Key Analogues

Table 2. Pharmacological Hypotheses Based on Substituents

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.